(R)-2-((2-Chloro-6-methylpyrimidin-4-yl)amino)-3-methylbutan-1-ol
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Overview
Description
®-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol typically involves the reaction of 2-chloro-6-methyl-4-pyrimidinylamine with a suitable chiral alcohol. One common method involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields . The reaction conditions often include the use of an acidic catalyst and a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve the use of solvents like ethanol, methanol, or dichloromethane, and may require heating or cooling to achieve the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
®-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol include other pyrimidine derivatives such as:
- 2-Amino-4-chloro-6-methylpyrimidine
- 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
- 2-Chloro-3-amino-4-methylpyridine
Uniqueness
What sets ®-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol apart from these similar compounds is its specific chiral structure and the presence of both a pyrimidine ring and a chiral alcohol moiety. This unique combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
2135349-82-3 |
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Molecular Formula |
C10H16ClN3O |
Molecular Weight |
229.71 g/mol |
IUPAC Name |
(2R)-2-[(2-chloro-6-methylpyrimidin-4-yl)amino]-3-methylbutan-1-ol |
InChI |
InChI=1S/C10H16ClN3O/c1-6(2)8(5-15)13-9-4-7(3)12-10(11)14-9/h4,6,8,15H,5H2,1-3H3,(H,12,13,14)/t8-/m0/s1 |
InChI Key |
FQLCNYGUNMPRGE-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)Cl)N[C@@H](CO)C(C)C |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)NC(CO)C(C)C |
Origin of Product |
United States |
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